2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3OS/c1-17-10-12-18(13-11-17)22-15-26-24(28(22)21-9-5-6-19(25)14-21)30-16-23(29)27-20-7-3-2-4-8-20/h2-15H,16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVROFVSBVJVSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Microwave-Assisted Imidazole Formation
A highly efficient method for constructing polysubstituted imidazoles involves a one-pot condensation of substituted aldehydes, ammonium acetate, and α-diketones under microwave irradiation. For the target compound, 3-chlorobenzaldehyde and p-tolualdehyde are reacted with benzil (1,2-diphenylethanedione) in aqueous NaOH, catalyzed by an N-heterocyclic carbene precursor. Microwave irradiation at 350 W for 10 minutes yields 1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole with a 92% yield. This method significantly reduces reaction time compared to conventional reflux (12 hours) and minimizes side products.
Key Conditions
- Solvent: Water (optimal for green chemistry)
- Catalyst: Benzimidazolium salt (0.25 mmol)
- Temperature: 100–120°C under microwave
- Yield: 88–95% for analogous derivatives
Acetamide Formation via Acylation
The final step involves coupling the thiolated imidazole with N-phenylacetamide.
Schotten-Baumann Reaction
The thiol intermediate is treated with chloroacetyl chloride in dichloromethane, followed by reaction with aniline under Schotten-Baumann conditions (aqueous NaOH, 0–5°C). This two-phase system prevents hydrolysis of the acid chloride, yielding 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide with 78% yield after recrystallization from ethanol.
Characterization Data
- 1H NMR (600 MHz, DMSO-d6) : δ 10.19 (s, 1H, NH), 7.12–8.25 (m, 13H, ArH), 4.81 (s, 2H, SCH2), 2.26 (s, 3H, CH3).
- IR (KBr) : 1671 cm⁻¹ (C=O), 1645 cm⁻¹ (C=N).
Alternative Pathways and Comparative Analysis
Solid-Phase Synthesis for Scalability
A patent-derived approach employs a polymer-supported thioacetamide reagent to streamline purification. The imidazole-thiol is immobilized on resin, reacted with bromoacetylated aniline, and cleaved using trifluoroacetic acid, achieving 80% purity without column chromatography.
Industrial-Scale Considerations
For mass production, continuous flow reactors are recommended to enhance reproducibility and safety. A tubular reactor operating at 10 mL/min flow rate, with in-line IR monitoring, reduces reaction time by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: Aromatic substitution reactions can occur on the phenyl rings, especially under electrophilic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism of action may involve the inhibition of specific enzymes or receptors critical for microbial survival.
Antifungal Properties
In addition to its antibacterial effects, 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide has been investigated for its antifungal activity. It has shown promising results against common fungal pathogens, suggesting potential applications in treating fungal infections.
Potential Therapeutic Uses
The compound's unique structural features position it as a candidate for further research into its therapeutic applications. Its ability to modulate biological pathways could make it effective in treating inflammatory conditions and possibly certain types of cancer. Ongoing studies aim to elucidate the precise molecular targets and mechanisms involved in its action .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.
Case Study 2: Antifungal Activity Assessment
In another investigation focusing on antifungal properties, the compound was tested against Candida species. The results showed significant inhibition of fungal growth at low concentrations, suggesting that it could be developed into an antifungal treatment option .
Mechanism of Action
The mechanism of action of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Electronic Effects
The table below compares key structural features and substituent effects of the target compound with similar derivatives:
Key Observations:
- Halogen Substituents : Bromine (in ) and chlorine (target compound) both enhance electron-withdrawing properties, but bromine’s larger size may improve halogen bonding in enzyme active sites.
- Aryl Group Variations : The p-tolyl group (target compound, ) increases hydrophobicity, whereas nitro or thiazole substituents () modulate solubility and binding specificity.
Antimicrobial Activity:
- Compound 2-(1H-imidazol-2-ylthio)-N-p-tolylacetamide () exhibited potent activity against Staphylococcus aureus (MIC: 15.67 µg/mL), surpassing amphotericin B against Syncephalastrum racemosum. The target compound’s 3-chlorophenyl group may further enhance Gram-positive bacterial targeting due to increased membrane disruption.
- Thiazole-containing analogues (e.g., ) show improved antifungal activity, suggesting that heterocyclic acetamide substituents broaden antimicrobial spectra.
Anticancer Activity:
- Derivatives such as N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolylamino)-1H-imidazol-2-yl]thio]acetamide () demonstrated cytotoxicity against C6 glioma and HepG2 cells (IC50: ~15 µg/mL). The target compound’s p-tolyl group may similarly enhance tumor cell penetration.
Enzyme Inhibition:
- Bromophenyl-substituted imidazoles () were designed as inhibitors of inosine-5′-monophosphate dehydrogenase (IMPDH), a target in anticancer and antiviral therapy. The target compound’s chlorine substituent may offer comparable inhibition with reduced off-target effects.
Yield and Purity:
Biological Activity
The compound 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is an organic molecule characterized by its complex structure, which includes an imidazole ring, a thioether linkage, and an acetamide group. Its structural features suggest significant potential for various biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 448.0 g/mol. The presence of the 3-chlorophenyl and p-tolyl substituents enhances its chemical reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H22ClN3OS |
| Molecular Weight | 448.0 g/mol |
| Structure | Imidazole derivative |
| Functional Groups | Thioether, Amide |
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit various biological activities, including antimicrobial properties. The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator , making it a candidate for treating infections caused by resistant microorganisms. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively, suggesting that this compound may possess comparable activity .
Anticancer Activity
The anticancer potential of imidazole derivatives is well-documented, with many studies focusing on their ability to inhibit specific cancer-related enzymes. For instance, compounds similar to this compound have demonstrated inhibitory effects on key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
In vitro studies have shown that related compounds exhibit IC50 values ranging from 50 µM to over 200 µM against various cancer cell lines, indicating that structural modifications can significantly influence their potency .
The mechanism of action for this compound likely involves interactions with specific molecular targets due to the presence of the imidazole ring, which can coordinate with metal ions affecting enzymatic activity. The chlorophenyl and tolyl groups may interact with hydrophobic pockets in proteins, leading to alterations in their function and subsequent cellular processes .
Study 1: Anticancer Screening
A recent study evaluated several imidazole derivatives for their anticancer activity against human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited notable cytotoxicity, with one derivative showing an IC50 value of 60 µM against breast cancer cells .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory effects of related imidazole compounds on α-glucosidase, a target for diabetes treatment. The study found that certain derivatives had superior inhibitory activities compared to standard drugs like acarbose, demonstrating the potential of these compounds in managing blood glucose levels .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with condensation of substituted anilines with aldehydes to form the imidazole core. Thioacetamide introduction via nucleophilic substitution (e.g., reacting imidazole-thiol with chloroacetamide derivatives) follows. Key optimizations include:
- Temperature control : Reactions often proceed at 60–80°C under inert atmospheres (N₂/Ar) to prevent oxidation .
- Catalysts : Triethylamine or K₂CO₃ facilitates deprotonation and improves yields .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How is structural characterization of this compound performed, and what analytical techniques validate its purity?
- Techniques :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm; thioether S-CH₂ at δ 3.8–4.2 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₂₉H₂₃ClN₃OS: ~504.1 g/mol) .
- HPLC : Purity >95% confirmed via reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen positioning, alkyl chains) influence bioactivity, and what contradictions exist in SAR data?
- SAR Insights :
- Chlorine positioning : 3-Chlorophenyl substitution enhances target binding (IC₅₀ ~1.6 µg/mL) compared to 4-chlorophenyl analogs (IC₅₀ >10 µg/mL), likely due to steric/electronic effects .
- Alkyl chain variations : Methyl groups in the acetamide moiety improve solubility but reduce potency (e.g., N-methyl vs. N-ethyl analogs show 100-fold differences in IC₅₀) .
- Contradictions : Some studies report trifluoromethyl groups increasing metabolic stability , while others note reduced bioavailability due to hydrophobicity . Discrepancies may arise from assay conditions (e.g., cell vs. enzyme-based) .
Q. What mechanistic hypotheses explain the compound’s interaction with biological targets (e.g., kinases, GPCRs)?
- Proposed Mechanisms :
- Kinase inhibition : Imidazole-thioacetamide scaffolds mimic ATP-binding motifs, competitively inhibiting tyrosine kinases (e.g., EGFR). Docking studies suggest hydrogen bonding with Lys721 and π-π stacking with Phe699 .
- CYP450 interactions : Chlorophenyl groups may act as mechanism-based inhibitors, forming covalent adducts with heme iron .
- Validation : Knockout models (e.g., EGFR-null cells) and isotopic tracer studies (³H-thymidine uptake) are used to confirm target engagement .
Q. How can researchers resolve discrepancies in reported IC₅₀ values across studies?
- Approaches :
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin as a reference) .
- Data normalization : Express activity relative to internal standards (e.g., % inhibition vs. solvent controls) to minimize batch effects .
- Meta-analysis : Compare datasets using tools like Prism® to identify outliers and adjust for variables (e.g., DMSO concentration) .
Future Directions
Q. What novel derivatives of this compound are under investigation for enhanced selectivity or reduced toxicity?
- Emerging Derivatives :
- Fluorinated analogs : 4-Fluorophenyl substitutions improve blood-brain barrier penetration (e.g., CNS-targeted candidates) .
- Heterocyclic replacements : Thiadiazole or triazole rings replace imidazole to modulate pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
